Thalidomide-NH-PEG2-C2-CH2

PROTAC Linker Optimization GSPT1 Degradation

Researchers developing PROTACs face a critical challenge: even a single ethylene glycol unit change in the linker can shift degradation potency by orders of magnitude or redirect degradation to unintended off-targets. Thalidomide-NH-PEG2-C2-CH2 (CAS 2064175-30-8) is the validated precursor for PROTAC TEAD degrader-1 (DC50 54.1 nM for TEAD2 in 293T cells), providing an exact 2-unit PEG linker geometry optimized for ternary complex formation. • Proven intermediate for PROTAC TEAD degrader-1 synthesis with defined TEAD2 selectivity. • 5-position PEG2 attachment enables sub-nanomolar AURKA degradation (DC50 3.9 nM, Dmax 89%) with minimal linker footprint. • Enables mechanistic studies of linker-dependent neosubstrate degradation (e.g., GSPT1) to minimize off-target effects.

Molecular Formula C19H24N4O6
Molecular Weight 404.4 g/mol
Cat. No. B12375763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG2-C2-CH2
Molecular FormulaC19H24N4O6
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN
InChIInChI=1S/C19H24N4O6/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25/h1-2,11,15,21H,3-10,20H2,(H,22,24,25)
InChIKeyRDZOWMXEQZYXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG2-C2-CH2: CRBN-Recruiting Ligand-Linker Conjugate


Thalidomide-NH-PEG2-C2-CH2 (CAS 2064175-30-8) is a specialized chemical tool used in Proteolysis Targeting Chimeras (PROTAC) development. This compound is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a 2-unit polyethylene glycol (PEG) linker. Its molecular weight is 404.42 g/mol, with a molecular formula of C19H24N4O6, and it is typically supplied as a solid with a purity of ≥98% . The compound serves as a critical precursor for assembling bifunctional degraders, with its primary documented use being the synthesis of PROTAC TEAD degrader-1, a selective TEAD2 degrader [1]. This compound is for research use only and is not intended for human therapeutic applications.

Workflow
PROTAC assembly via amine conjugation of target warheads
Selection
CRBN-recruiting ligand conjugate with PEG2 linker and 5-position exit vector
Use context
Degrader synthesis for TEAD, AURKA, and other oncology-related targets

Thalidomide-NH-PEG2-C2-CH2: Linker Specificity in PROTAC Design


The performance of PROTAC molecules is exquisitely sensitive to linker geometry, with both the length and composition of the PEG linker critically influencing ternary complex formation, degradation efficiency, and neosubstrate selectivity. Simple substitution with alternative thalidomide-based linkers (e.g., PEG3, PEG4, or those with different exit vectors) is not a trivial exchange, as even a single ethylene glycol unit alteration can shift degradation potency by orders of magnitude or redirect degradation to unintended off-targets like GSPT1 [1]. The specific 2-unit PEG linker in Thalidomide-NH-PEG2-C2-CH2 provides a defined spatial reach that is optimal for certain target-ligase pairs, while its terminal amine offers a versatile handle for conjugation to diverse target-binding warheads, a combination not universally replicated by its closest analogs [2].

PEG2 linker length and composition may shift degradation potency and neosubstrate selectivity; PEG3/PEG4 analogs can alter GSPT1 off-target profile.
5-position exit vector on thalidomide core influences ternary complex geometry; alternative attachment points (e.g., 4-position) may not replicate degradation efficiency.
Different CRBN ligand (e.g., pomalidomide-based) may change E3 ligase recruitment and neosubstrate scope; direct substitution requires validation.

Thalidomide-NH-PEG2-C2-CH2: Evidence vs. In-Class Alternatives


PEG2 Linker: Balancing Potency and GSPT1 Off-Target Risk

In PROTAC design, linker length is a critical determinant of both on-target efficacy and off-target degradation. A study using a thalidomide-based CRBN ligand demonstrated that PROTACs with a PEG2 linker (2 units) induced significant degradation of the neosubstrate GSPT1, whereas PROTACs with PEG4, PEG5, or PEG6 linkers (4, 5, or 6 units) did not impact GSPT1 expression in HeLa cells [1]. This indicates that the shorter PEG2 linker in Thalidomide-NH-PEG2-C2-CH2 may carry a higher inherent risk of GSPT1 neosubstrate degradation compared to analogs with longer PEG chains, a crucial consideration for researchers aiming to minimize off-target effects.

PEG2 vs PEG4–6 Linker: GSPT1 Off‑Target Risk
Class-level inference
PEG2 linker PROTACs cause dose-dependent decrease of GSPT1 signal; PEG4, PEG5, PEG6 linkers show no impact on GSPT1 expression.
Supports linker-length selectivity review. May influence neosubstrate profile.
HeLa cells, Western blot. Reported class-level trend.
PROTAC Linker Optimization GSPT1 Degradation

Functional Utility in TEAD Degrader-1 Synthesis

Thalidomide-NH-PEG2-C2-CH2 is a direct precursor for the synthesis of PROTAC TEAD degrader-1 (Compound 27), a potent and selective degrader of the transcriptional enhanced associate domain (TEAD) protein [1]. This resulting PROTAC degrades Flag-TEAD2 with a DC50 of 54.1 nM in 293T cells and inhibits the proliferation of NF2-deficient NCI-H226 cells with an IC50 of 0.21 μM . This demonstrates that the specific linker geometry of Thalidomide-NH-PEG2-C2-CH2 is productive for creating a degrader with sub-100 nM cellular potency, a benchmark that may not be achieved with alternative linker conjugates.

TEAD Degrader Synthesis Benchmark
Reported
DC₅₀ = 54.1 nM (TEAD2 degradation); IC₅₀ = 0.21 µM (cell proliferation)
Supports degrader assembly workflow with measurable cellular potency.
293T cells (DC₅₀), NCI‑H226 cells (IC₅₀).
PROTAC TEAD Cancer

Exit Vector Advantage for AURKA Degradation

The attachment point of the PEG linker to the thalidomide core (exit vector) profoundly impacts degradation efficiency. In a study optimizing AURKA degraders, altering the linker attachment to the 5-position of thalidomide enabled the identification of a potent degrader (SK2188) using a linker as short as 2 PEG units, achieving a DC50,24h of 3.9 nM and a Dmax,24h of 89% [1]. Thalidomide-NH-PEG2-C2-CH2 features a 5-position attachment of the PEG2 linker, which aligns with this optimized exit vector for achieving high degradation potency with a minimal linker length .

Exit Vector Impact on AURKA
Class-level inference
5‑position PEG2 attachment enabled DC₅₀,₂₄ₕ = 3.9 nM and Dₘₐₓ,₂₄ₕ = 89% for an optimized AURKA degrader.
Supports exit-vector design rationale. Privileged 5‑position attachment context.
AURKA degradation assay in cells. Alternative exit vectors (e.g., 4‑position) not directly compared.
PROTAC AURKA Linker Exit Vector

Consistent High Purity for PROTAC Synthesis

For PROTAC synthesis, the purity of the E3 ligase ligand-linker conjugate is critical for ensuring reproducible conjugation chemistry and minimizing side reactions. Thalidomide-NH-PEG2-C2-CH2 is supplied with a purity of ≥98%, as specified by InvivoChem . In comparison, the closely related Thalidomide-PEG2-C2-NH2 hydrochloride is often available at a purity of 95% from multiple suppliers, including Sigma-Aldrich and Ambeed , though some batches from MedChemExpress may reach 99.93% .

Purity Benchmark vs Analog
Cross-study comparable
≥98% (InvivoChem) vs 95% standard for thalidomide-PEG2‑C2‑NH₂ hydrochloride.
May support higher conjugation yield and reproducibility.
Supplier specification; batch verification advised.
PROTAC Building Block Quality Control

Lower Molecular Weight for Enhanced Permeability

The molecular weight of a PROTAC building block can influence the final degrader's physicochemical properties, particularly cellular permeability. Thalidomide-NH-PEG2-C2-CH2 has a molecular weight of 404.42 g/mol . The closely related pomalidomide-based analog, Pomalidomide 4'-PEG2-amine hydrochloride, has a molecular weight of 440.88 g/mol (free base: 404.42 g/mol) . The thalidomide-based conjugate is 36.46 g/mol lighter than the hydrochloride salt of the pomalidomide analog, which may translate to a marginal but potentially meaningful improvement in membrane permeability for the final PROTAC molecule.

Molecular Weight Comparison
Cross-study comparable
404.42 g/mol (free base) vs 440.88 g/mol (pomalidomide analog, HCl salt).
May offer marginal permeability advantage in degrader design.
8.3% lower MW; free base vs HCl salt comparison. Permeability not directly measured.
PROTAC Permeability Drug Design

Thalidomide-NH-PEG2-C2-CH2: Optimal Research Applications


TEAD-Targeting PROTAC Synthesis

This compound is the validated precursor for PROTAC TEAD degrader-1, which achieves a DC50 of 54.1 nM for TEAD2 degradation in 293T cells . Researchers developing degraders for transcription factors in the Hippo pathway should prioritize this linker conjugate to replicate these potent degradation kinetics.

AURKA Degrader Optimization with PEG2 Linker

The 5-position attachment of the PEG2 linker has been shown to be optimal for achieving sub-nanomolar AURKA degradation (DC50 3.9 nM, Dmax 89%) with a minimal linker footprint [1]. This compound provides a ready-to-use building block for exploring AURKA-targeting PROTACs with compact linkers.

Linker Length-Dependent GSPT1 Degradation Studies

As PEG2 linkers have been implicated in causing GSPT1 degradation, while longer PEG linkers (PEG4-6) do not [2], Thalidomide-NH-PEG2-C2-CH2 serves as a critical tool for studying the relationship between linker length and neosubstrate degradation. This is essential for mechanistic studies and for designing degraders with minimized off-target effects.

Application
Selection Property
Validation Focus
TEAD degrader development
CRBN-recruiting PEG2 linker conjugate
TEAD2 degradation endpoint verification
AURKA-targeted degrader research
5‑position PEG2 exit vector
AURKA degradation efficiency and selectivity
Neosubstrate selectivity profiling
PEG2 linker length
GSPT1 off‑target degradation monitoring

Technical Documentation Hub

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36 linked technical documents
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